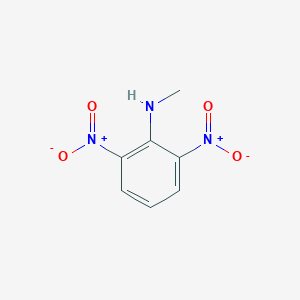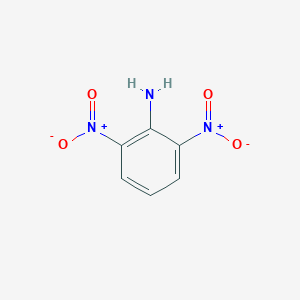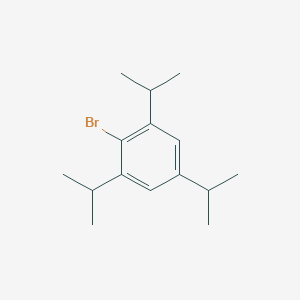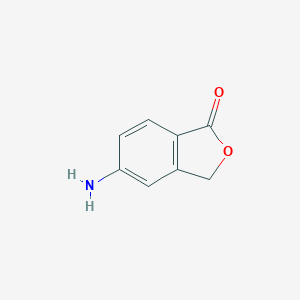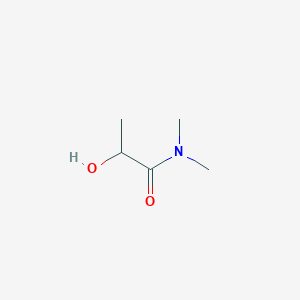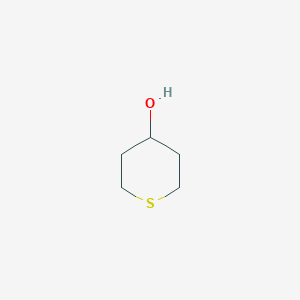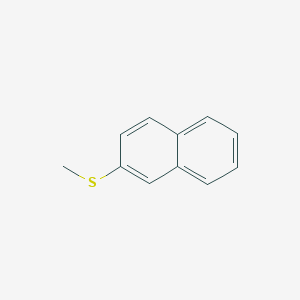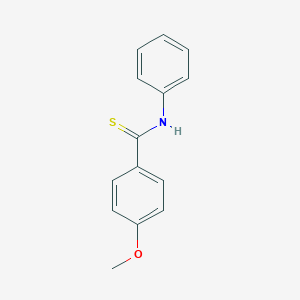
4-methoxy-N-phenylbenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-phenylbenzenecarbothioamide, also known as MPBC, is a chemical compound that belongs to the class of thioamides. It is a white to light yellow crystalline powder that is soluble in organic solvents. MPBC has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-N-phenylbenzenecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of certain neurotransmitters involved in the regulation of pain and seizure activity.
Biochemische Und Physiologische Effekte
4-methoxy-N-phenylbenzenecarbothioamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies. It has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce pain and seizure activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-phenylbenzenecarbothioamide is a relatively simple compound to synthesize and can be obtained in high yields. It has a wide range of biological activities, making it a promising candidate for further research. However, its low solubility in water and its potential toxicity in humans limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-phenylbenzenecarbothioamide. One area of interest is the development of more efficient synthesis methods to improve yields and reduce costs. Another area of interest is the investigation of the mechanism of action of 4-methoxy-N-phenylbenzenecarbothioamide at the molecular level. Further studies are also needed to determine the optimal dosage and administration route for 4-methoxy-N-phenylbenzenecarbothioamide in the treatment of cancer, epilepsy, and neuropathic pain. Finally, the development of more potent and selective analogs of 4-methoxy-N-phenylbenzenecarbothioamide may lead to the discovery of new drugs with improved therapeutic profiles.
Synthesemethoden
The synthesis of 4-methoxy-N-phenylbenzenecarbothioamide involves the reaction between 4-methoxybenzoyl chloride and N-phenylthiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-phenylbenzenecarbothioamide has been found to exhibit a wide range of biological activities, including anticonvulsant, antinociceptive, anti-inflammatory, and antitumor properties. It has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. 4-methoxy-N-phenylbenzenecarbothioamide has also been found to have a potential application in the treatment of epilepsy and neuropathic pain.
Eigenschaften
CAS-Nummer |
26060-23-1 |
|---|---|
Produktname |
4-methoxy-N-phenylbenzenecarbothioamide |
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
4-methoxy-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NOS/c1-16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,17) |
InChI-Schlüssel |
RKWKBJCBFSUJDX-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)S |
SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



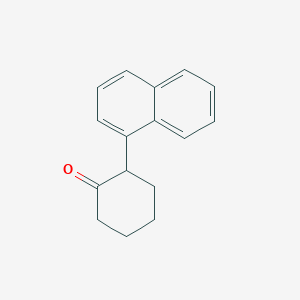
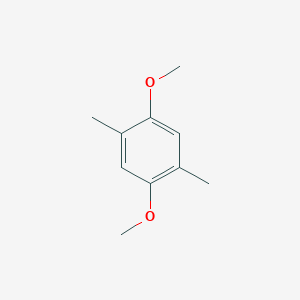
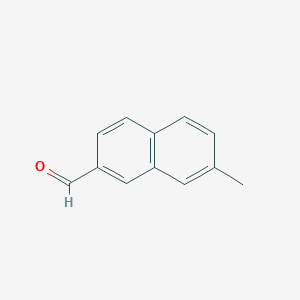
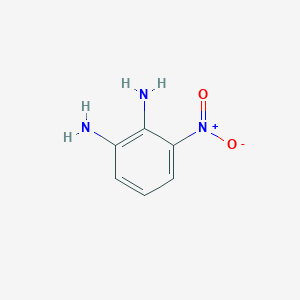
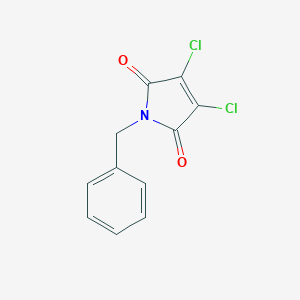
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
